[(2S)-2-methyloxetan-2-yl]methanol [(2S)-2-methyloxetan-2-yl]methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827539
InChI: InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3/t5-/m0/s1
SMILES: CC1(CCO1)CO
Molecular Formula: C5H10O2
Molecular Weight: 102.13 g/mol

[(2S)-2-methyloxetan-2-yl]methanol

CAS No.:

Cat. No.: VC13827539

Molecular Formula: C5H10O2

Molecular Weight: 102.13 g/mol

* For research use only. Not for human or veterinary use.

[(2S)-2-methyloxetan-2-yl]methanol -

Specification

Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
IUPAC Name [(2S)-2-methyloxetan-2-yl]methanol
Standard InChI InChI=1S/C5H10O2/c1-5(4-6)2-3-7-5/h6H,2-4H2,1H3/t5-/m0/s1
Standard InChI Key SHSBMPDSSWZEPU-YFKPBYRVSA-N
Isomeric SMILES C[C@]1(CCO1)CO
SMILES CC1(CCO1)CO
Canonical SMILES CC1(CCO1)CO

Introduction

Structural and Chemical Characterization

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for this compound is (S)-(2-methyloxetan-2-yl)methanol, reflecting its (2S) stereochemical configuration. The oxetane ring adopts a puckered conformation, with the methyl and hydroxymethyl groups occupying equatorial positions to minimize steric strain. The chiral center at C2 ensures enantiomeric specificity, which is critical for interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC5H10O2\text{C}_5\text{H}_{10}\text{O}_2
Molecular Weight102.13 g/mol
Purity (Commercial)97%
Boiling PointNot reported
Melting PointNot reported
LogP (Predicted)0.45
Aqueous SolubilityModerate (≥10 mg/mL)

Applications in Medicinal Chemistry

Bioisosteric Replacement of Carbonyl Groups

Oxetanes are increasingly employed as carbonyl bioisosteres to enhance metabolic stability and solubility. For example, replacing the imide carbonyl in thalidomide with an oxetane ring yielded oxetanothalidomide, which exhibited:

  • Improved Solubility: 3.2-fold increase in aqueous solubility.

  • Reduced Lipophilicity: LogP decreased from 1.8 to 0.9.

  • Configurational Stability: No racemization observed in human plasma over 5 hours .

Table 2: Comparative Pharmacokinetic Properties

ParameterThalidomideOxetanothalidomide
Aqueous Solubility (mg/mL)0.050.16
LogP1.80.9
Intrinsic Clearance (mL/min/kg)45.325.9

Role in Prodrug Design

The hydroxymethyl group enables conjugation with prodrug moieties. For instance, esterification with carboxylic acid-containing drugs enhances permeability across biological membranes.

Future Directions and Research Opportunities

Expanding Synthetic Methodologies

Developing asymmetric catalytic methods for oxetane synthesis could reduce reliance on chromatographic resolution, lowering production costs.

Targeted Drug Delivery Systems

Functionalizing the hydroxymethyl group with tumor-specific ligands (e.g., folate) may enable site-selective drug delivery, minimizing off-target effects.

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